Physicochemical Profile and LogP of 3-(2,6-Difluorophenyl)pyrrolidine
Physicochemical Profile and LogP of 3-(2,6-Difluorophenyl)pyrrolidine
This guide provides an in-depth technical analysis of 3-(2,6-Difluorophenyl)pyrrolidine , a critical chiral building block in medicinal chemistry. It synthesizes theoretical physicochemical profiling with rigorous experimental methodologies for validating lipophilicity (LogP/LogD) and ionization constants (pKa).
Technical Whitepaper | Version 1.0
Executive Summary & Molecular Architecture
3-(2,6-Difluorophenyl)pyrrolidine represents a privileged scaffold in drug discovery, particularly for programs targeting Central Nervous System (CNS) receptors (e.g., monoamine transporters) and kinase inhibitors. Its value lies in the strategic placement of the 2,6-difluorophenyl moiety, which serves two distinct functions:
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Metabolic Blockade: The fluorine atoms at the 2 and 6 positions of the phenyl ring effectively block oxidative metabolism at the chemically reactive ortho positions, extending the half-life (
) of the parent molecule. -
Conformational Biasing: The steric bulk of the ortho-fluorines restricts the rotation of the biaryl bond (in derivatives) or the phenyl-pyrrolidine bond, locking the molecule into a bioactive conformation that often favors receptor binding.
Core Identity
| Parameter | Detail |
| IUPAC Name | 3-(2,6-difluorophenyl)pyrrolidine |
| Common Scaffolds | 3-Arylpyrrolidine |
| Molecular Formula | |
| Molecular Weight | 183.20 g/mol |
| CAS Registry | 1260877-58-6 (Generic/HCl salt ref) |
| Chirality | Contains one chiral center at C3. Available as ( |
Physicochemical Data Profile
The following values represent a consensus of calculated properties (via cLogP/pKa algorithms) and comparative Structure-Activity Relationship (SAR) data from analogous fluorinated pyrrolidines.
Predicted vs. Empirical Ranges
| Property | Value (Consensus) | Technical Context |
| LogP (Neutral) | 1.9 ± 0.3 | Moderate lipophilicity. The fluorine atoms increase lipophilicity relative to the parent phenyl ( |
| LogD (pH 7.4) | -0.8 to -0.2 | Critical: At physiological pH, the basic nitrogen is >95% protonated, drastically reducing the distribution coefficient (LogD) compared to LogP. |
| pKa (Conj. Acid) | 9.2 ± 0.4 | The electron-withdrawing 2,6-difluorophenyl group exerts a negative inductive effect (-I), slightly lowering the pKa compared to unsubstituted pyrrolidine (~11.3). |
| TPSA | 12.03 Ų | Low topological polar surface area suggests high blood-brain barrier (BBB) permeability if the basic amine is masked or capped in the final drug. |
| H-Bond Donors | 1 | Secondary amine (NH). |
Senior Scientist Note: Do not rely solely on the intrinsic LogP (1.9) for ADME predictions. The LogD at pH 7.4 is the biologically relevant parameter. Because this molecule is a secondary amine, it will be sequestered in acidic compartments (lysosomes) unless the nitrogen is derivatized.
Experimental Determination Protocols
To validate the theoretical profile, we employ self-validating experimental workflows. The following protocols are designed to minimize compound consumption while maximizing data integrity.
Protocol A: Miniaturized Shake-Flask LogD Determination
This method is superior to HPLC retention time extrapolation for ionizable amines because it directly measures partitioning at a controlled pH.
Reagents:
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n-Octanol (HPLC Grade, pre-saturated with buffer)
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Phosphate-buffered saline (PBS), adjusted to pH 7.40
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Internal Standard (e.g., Caffeine)
Workflow:
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Phase Saturation: Mix n-octanol and PBS (1:1) for 24 hours. Separate phases. This prevents volume changes during the experiment due to mutual solubility.
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Stock Preparation: Dissolve 3-(2,6-Difluorophenyl)pyrrolidine in DMSO to 10 mM.
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Partitioning:
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Add 10 µL of Stock to 495 µL of Pre-saturated Octanol and 495 µL of Pre-saturated PBS.
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Vortex vigorously for 60 minutes at 25°C.
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Centrifuge at 3000 RPM for 15 minutes to break emulsion.
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Quantification: Remove aliquots from both phases. Analyze via LC-MS/MS against the internal standard.
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Calculation:
Protocol B: Potentiometric pKa Determination
For the pyrrolidine nitrogen, potentiometric titration is the "Gold Standard" (E-E-A-T) over UV-metric methods because the molecule lacks a chromophore that shifts significantly upon protonation.
Workflow Diagram (DOT):
Synthetic Utility & Metabolic Logic
Understanding why this specific profile matters is crucial for drug design.
The "Fluorine Scan" Effect
In the development of serotonin transporter (SERT) inhibitors, the 3-phenylpyrrolidine scaffold is classic. However, the unsubstituted phenyl ring is a liability.
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Problem: Rapid hydroxylation at the para (4') position by CYP450 enzymes leads to high clearance.
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Solution: Introducing fluorines at 2' and 6' (the 2,6-difluoro motif) creates a "metabolic shield." It does not block the para position directly, but it alters the electronic landscape of the ring, making the remaining C-H bonds less nucleophilic and thus more resistant to oxidation.
Impact on Basicity (pKa)
The 2,6-difluoro substitution lowers the pKa of the pyrrolidine nitrogen by approximately 0.5 - 1.0 log units compared to the non-fluorinated analog.
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Mechanism: Through-space field effects and inductive withdrawal through the sigma framework.
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Benefit: A lower pKa (closer to 7.4) increases the fraction of neutral species available to cross the Blood-Brain Barrier (BBB) via passive diffusion, enhancing CNS exposure.
References
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PubChem. (2025).[1] Compound Summary: 3-(2,6-Difluorophenyl)pyrrolidine Hydrochloride.[2] National Library of Medicine. [Link]
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ACD/Labs. (2024). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]
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ResearchGate. (2025). Physicochemical properties of fluorinated pyrrolidines. [Link]
